molecular formula C8H7NO2S B8675142 Methyl 2-cyano-2(3-thienyl)acetate

Methyl 2-cyano-2(3-thienyl)acetate

Cat. No. B8675142
M. Wt: 181.21 g/mol
InChI Key: VFMUSSCPSVLZSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-cyano-2(3-thienyl)acetate is a useful research compound. Its molecular formula is C8H7NO2S and its molecular weight is 181.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-cyano-2(3-thienyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-cyano-2(3-thienyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl 2-cyano-2(3-thienyl)acetate

Molecular Formula

C8H7NO2S

Molecular Weight

181.21 g/mol

IUPAC Name

methyl 2-cyano-2-thiophen-3-ylacetate

InChI

InChI=1S/C8H7NO2S/c1-11-8(10)7(4-9)6-2-3-12-5-6/h2-3,5,7H,1H3

InChI Key

VFMUSSCPSVLZSQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C#N)C1=CSC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 5.00 g (27.3 mmol) of methyl 2-cyano-2-(3-tetrahydrothienylidene)acetate in 100 ml of methylene chloride was cooled to +5° under nitrogen and 3.70 g (27.3 mmol) of sulfuryl chloride in 5 ml of methylene chloride was added all at once. After 15 min. at +5° the solution was purged with a vigorous stream of nitrogen for 5 min. Pyridine (4.0 g, 50 mmol, 1.83 eq.) was added and the solution was brought to room temperature with a water bath. After 30 min. the reaction was quenched with 30 ml of 1 M H2SO4 and 70 ml of water. The mixture was stirred to 15 min. and the organic phase was separated. The aqueous phase was extracted with 30 ml of methylene chloride and the combined organic layers were dried by passing them through a cone of anhydrous calcium sulfate. Solvent was removed to yield an orange oil homogeneous by tlc and glc (SE-30, SP2300). Bulb to bulb distillation (about 120°/0.5 torr) yielded 4.67 g (94.5%) of methyl 2-cyano-2(3-thienyl)acetate as an analytically pure pale yellow oil, bp 108°-110°/0.5 torr, (lit. 107°-9°/0.95 torr). IR (film) 4.42 (w), 5.73 (s), 6.98 (m), 8.00 (s), 9.86 (m), 12.95 (s); NMR (CDCl3) 7.6-7.4 (m, 2H), 7.3-7.1 (d×d, J=2, 5 Hz, 1H), 5.00 (s, 1H), 3.90 (s, 3H), UV max=234 nm. 13C NMR (CDCl3) 165.0, 129.1, 127.5, 126.6, 124.7, 115.5, 53.9, 38.9.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three

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